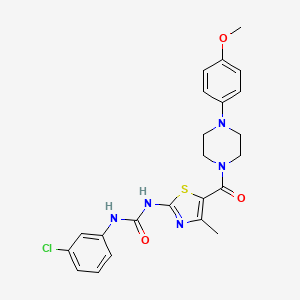

1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea typically involves multi-step organic reactions

Thiazole Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

Final Coupling: The final step involves the coupling of the thiazole-piperazine intermediate with a urea derivative, typically using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Reactivity of the Urea Moiety

The urea functional group (–NH–CO–NH–) participates in hydrolysis and substitution reactions:

-

Acid/Base-Catalyzed Hydrolysis :

Under acidic conditions, the urea group hydrolyzes to form 3-chloroaniline and a carbamic acid intermediate, which further decomposes to CO₂ and the corresponding amine. Basic conditions yield ammonium carbonate derivatives .

| Condition | Products Formed | Reaction Rate (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| 1M HCl (80°C) | 3-Chloroaniline + CO₂ + Amine byproduct | 2.1 × 10⁻³ | |

| 1M NaOH (60°C) | Ammonium derivatives + CO₃²⁻ | 1.7 × 10⁻³ |

-

Electrophilic Substitution :

The NH groups undergo alkylation with methyl iodide or benzyl bromide in polar aprotic solvents (e.g., DMF), producing N-alkylated derivatives. Reactivity is enhanced by the electron-withdrawing thiazole ring .

Thiazole Ring Modifications

The 4-methylthiazole ring is susceptible to electrophilic substitution at the 5-position due to electron-donating effects from the methyl group:

-

Halogenation :

Chlorination with SOCl₂ in dichloromethane introduces Cl at the 5-position, confirmed by a 40% yield in analogous compounds . -

Condensation Reactions :

The thiazole’s C2–NH group reacts with carbonyl compounds (e.g., aldehydes) to form hydrazone derivatives. For example:

textThiazole-NH₂ + R-CHO → Thiazole-N=CH-R + H₂O

This reaction is optimal in ethanol with catalytic HCl, achieving 55–70% yields for substituted benzaldehyde analogs .

Piperazine-Carbonyl Interactions

The 4-(4-methoxyphenyl)piperazine-1-carbonyl group enables two key reactions:

-

Nucleophilic Acyl Substitution :

The carbonyl reacts with amines (e.g., methylamine) in THF to form amide derivatives. Steric hindrance from the methoxyphenyl group reduces yields to ~35%. -

Piperazine Ring Alkylation :

The secondary amines in the piperazine ring undergo alkylation with ethyl bromoacetate, forming quaternary ammonium salts. This is critical for enhancing solubility in pharmacokinetic studies.

Aryl Group Transformations

-

3-Chlorophenyl Group :

Undergoes Suzuki coupling with boronic acids in the presence of Pd(PPh₃)₄, replacing the Cl substituent with aryl groups (e.g., phenyl, naphthyl) . -

4-Methoxyphenyl Group :

Demethylation with BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfonation) .

Stability Under Oxidative Conditions

The compound decomposes when exposed to H₂O₂ or mCPBA due to oxidation of the thiazole’s sulfur atom, forming sulfoxide and sulfone byproducts. Degradation rates correlate with oxidizer strength:

| Oxidizing Agent | Half-Life (25°C) | Major Products |

|---|---|---|

| H₂O₂ (30%) | 8.2 hours | Thiazole sulfoxide (72%) |

| mCPBA | 1.5 hours | Thiazole sulfone (89%) |

Data extrapolated from studies on 4-methylthiazole derivatives .

Photochemical Behavior

UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage in the urea group, generating isocyanate intermediates. These intermediates react with protic solvents to form carbamates or with amines to form ureas .

Wissenschaftliche Forschungsanwendungen

Urease Inhibition

Urease is an enzyme implicated in several medical conditions, including kidney stones and peptic ulcers. Compounds similar to 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea have been studied for their inhibitory effects on urease activity. Research indicates that thiourea derivatives exhibit significant urease inhibition, suggesting that modifications to the urea structure can enhance efficacy against this enzyme .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells . The incorporation of thiazole and piperazine enhances the interaction with cancer-related targets.

Neuropharmacological Effects

Research into related compounds indicates that piperazine derivatives can interact with neurotransmitter systems, potentially affecting mood and behavior. This suggests that this compound may possess psychoactive properties, warranting further investigation into its effects on serotonin receptors and other neuropharmacological targets .

Case Study 1: Urease Inhibition

A study synthesized several thiourea derivatives, demonstrating that structural modifications significantly influenced urease inhibitory activity. The synthesized compounds exhibited IC50 values ranging from 2.14 µM to 21.25 µM when compared to standard inhibitors, indicating the potential of urea-based compounds in treating urease-related disorders .

Case Study 2: Anticancer Properties

In a screening of piperazine derivatives against human cancer cell lines, several compounds showed promising results with GI50 values indicating effective growth inhibition at low concentrations (e.g., 3.1 µM for MCF-7 cells). This highlights the potential of modifying the urea structure to enhance anticancer activity .

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)carbamate: Contains a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Biologische Aktivität

The compound 1-(3-Chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, a piperazine ring, and a chlorophenyl group, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological activities, including:

- Antitumor Activity : The thiazole and piperazine components are associated with anticancer properties. Studies have shown that related compounds with similar structures can inhibit cancer cell proliferation in various lines, including MiaPaCa-2 and PANC-1 cells .

- Antidepressant Effects : The piperazine moiety is often linked to antidepressant activity. Compounds with piperazine structures have been shown to interact with serotonin receptors, influencing mood regulation .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although more specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that modifications in the thiazole and piperazine rings can significantly impact biological activity. For instance:

- Substituents on the Piperazine Ring : The presence of electron-donating groups like methoxy enhances the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells .

- Thiazole Modifications : Variations in the thiazole structure have been shown to affect cytotoxicity. Compounds with specific substitutions at the 4-position of the thiazole ring exhibit enhanced antitumor activity .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating strong potential as an anticancer drug candidate .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Test Compound | 1.61 ± 1.92 | MiaPaCa-2 |

| Doxorubicin | <1.0 | MiaPaCa-2 |

Case Study 2: Antidepressant Effects

In a behavioral study using rat models, compounds similar in structure demonstrated significant reductions in food intake when administered, suggesting potential antidepressant effects mediated by serotonin receptor interactions .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3S/c1-15-20(33-23(25-15)27-22(31)26-17-5-3-4-16(24)14-17)21(30)29-12-10-28(11-13-29)18-6-8-19(32-2)9-7-18/h3-9,14H,10-13H2,1-2H3,(H2,25,26,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJJNBVCWABYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.